

A Comparative Guide to the Off-Target Profiles of CLK Inhibitors

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The development of selective kinase inhibitors is a critical focus in drug discovery. Non-specific targeting can lead to unforeseen side effects and therapeutic failure. This guide provides an objective comparison of the off-target profiles of several prominent Cdc2-like kinase (CLK) inhibitors, supported by experimental data. Understanding these profiles is essential for selecting the appropriate chemical tools for research and for developing safer, more effective therapeutics.

Cdc2-like kinases (CLK1, CLK2, CLK3, CLK4) are key regulators of pre-mRNA splicing through the phosphorylation of serine- and arginine-rich (SR) proteins.^{[1][2]} Dysregulation of this process is implicated in various diseases, including cancer and neurodegenerative disorders, making CLK inhibitors promising therapeutic candidates.^{[2][3]} However, achieving selectivity is challenging due to the highly conserved nature of the ATP-binding site across the human kinome.^[4]

Quantitative Comparison of Off-Target Profiles

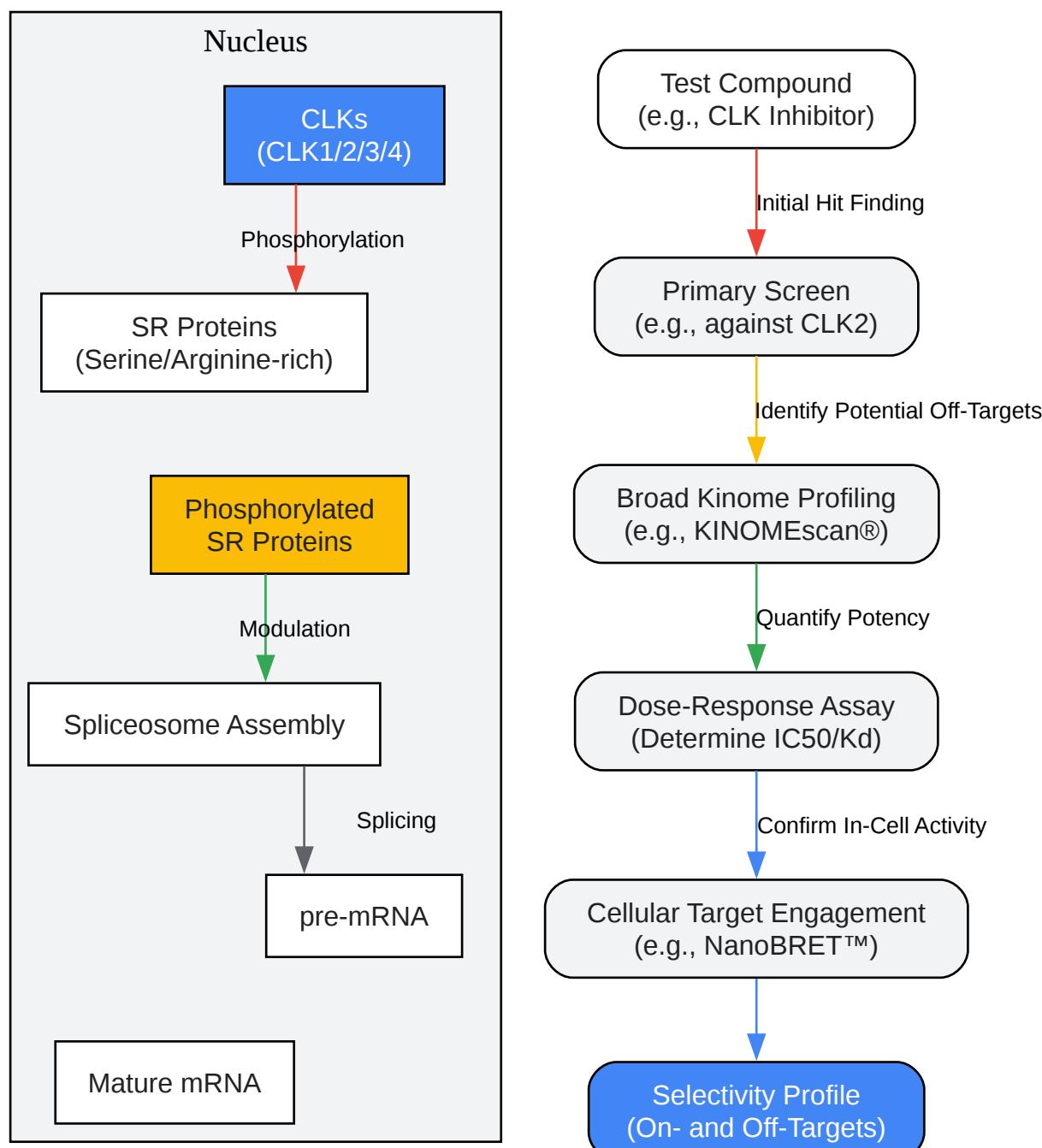
The following table summarizes the in vitro kinase inhibitory activities and off-target profiles of selected CLK inhibitors. Data is compiled from comprehensive kinome scans and biochemical assays, highlighting the diversity in selectivity among different chemical scaffolds.

Inhibitor	Primary CLK Targets (IC50/Kd in nM)	Significant Off-Targets (>50% Inhibition or Potent IC50/Kd)	Reference
ML315	CLK1 (68), CLK4 (68)	DYRK1A (282 nM), CLK2 (231 nM)	[1]
TG003	CLK1 (low nM), CLK4 (low nM)	DYRK1A (930 nM)	[2][5]
CC-671	CLK2	TTK (hMps1)	[6][7]
1C8	CLK1, CLK2, CLK4 (<5% remaining activity at 10 μ M)	DYRK1A, DYRK1B (~10% remaining activity at 10 μ M), HIPK2 (moderately affected)	[8]
SM08502	CLK2, CLK3	Wnt Pathway Inhibition (downstream effect)	[9][10]
DB18	CLK1 (10-20), CLK2 (10-20), CLK4 (10-20)	Highly selective; not active on DYRK1A at 100 μ M. A kinase scan against 463 kinases confirmed high selectivity.	[11]
CAF022	CLK2 (IC50 = 32 nM in cells)	PIP4K2C, MAPK15, CLK1, STK16, NEK6, NEK7, HIPK1, TGFBR2	[12]
CAF061	CLK2 (IC50 = 24 nM in cells)	HIPK1, HIPK2, CLK1, CLK4, HIPK3, STK16, CDKL3, ERK8, JAK1 (JH2 pseudo-kinase)	[12]

Note: IC₅₀ and K_d values represent the concentration of an inhibitor required to achieve 50% inhibition or binding, respectively. A lower value indicates higher potency. The context of the assay (e.g., ATP concentration) can influence these values.[\[2\]](#)

Key Signaling Pathway & Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to generate the data above, the following diagrams illustrate the CLK signaling pathway and a general workflow for assessing inhibitor selectivity.



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References

- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding selectivity of CLK kinase inhibitors: structural insights with 3decision® — 3decision [3decision.discngine.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual TTK/CLK2 inhibitor, CC-671, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual TTK/CLK2 inhibitor, CC-671, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
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